DSPE-glutaric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

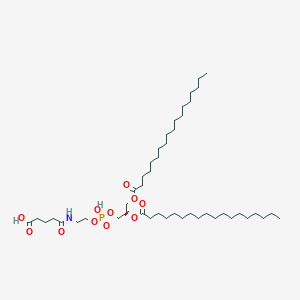

Molecular Formula |

C46H88NO11P |

|---|---|

Molecular Weight |

862.2 g/mol |

IUPAC Name |

5-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C46H88NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-45(51)55-40-42(41-57-59(53,54)56-39-38-47-43(48)34-33-35-44(49)50)58-46(52)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-41H2,1-2H3,(H,47,48)(H,49,50)(H,53,54)/t42-/m1/s1 |

InChI Key |

OOUHBAOGVVAPNX-HUESYALOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

DSPE-Glutaric Acid: A Technical Guide for Drug Development Professionals

An In-depth Examination of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid)

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid), commonly referred to as DSPE-glutaric acid, is a functionalized phospholipid that has garnered significant attention in the field of drug delivery. Its unique amphiphilic structure, comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic glutaric acid headgroup, enables its self-assembly into various nanostructures, most notably liposomes and micelles.[1][2][3][4] The terminal carboxylic acid group on the glutaric acid moiety serves as a versatile reactive handle for the covalent attachment of targeting ligands, polymers, and therapeutic molecules, making it a valuable component in the design of sophisticated drug delivery systems.[5] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, and applications in drug delivery, with a focus on experimental methodologies for researchers and drug development professionals.

Physicochemical Properties

The utility of this compound in drug delivery formulations is dictated by its distinct physicochemical characteristics. These properties influence the stability, morphology, and in vivo behavior of the resulting nanocarriers.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C46H88NO11P | |

| Molecular Weight | 862.2 g/mol | |

| Appearance | White to off-white powder | - |

| Phase Transition Temp. (Tm) of DSPE | ~74 °C | |

| pKa of Glutaric Acid | pKa1: ~4.34, pKa2: ~5.22 | |

| Critical Micelle Concentration (CMC) | In the micromolar range (estimated) |

Note: The CMC of this compound has not been explicitly reported. The provided value is an estimation based on the CMC of structurally related DSPE-PEG, which is in the low micromolar range.

The high phase transition temperature of the DSPE anchor contributes to the formation of rigid and stable bilayers in liposomes at physiological temperatures, which can reduce drug leakage. The pKa values of the glutaric acid headgroup are important for bioconjugation reactions, as the carboxylate group needs to be deprotonated for efficient coupling with amine-containing molecules.

Synthesis of this compound

The synthesis of this compound typically involves the acylation of the primary amine of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with glutaric anhydride. This reaction forms a stable amide bond, linking the glutaric acid moiety to the phospholipid.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

Glutaric anhydride

-

Triethylamine (TEA)

-

Anhydrous chloroform or dichloromethane

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol/water mixtures)

Procedure:

-

Dissolution: Dissolve DSPE and a slight molar excess (e.g., 1.2 equivalents) of glutaric anhydride in anhydrous chloroform or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Base Addition: Add triethylamine (e.g., 2-3 equivalents) to the reaction mixture to act as a base catalyst and to neutralize the glutaric acid formed from any potential hydrolysis of the anhydride.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water 65:25:4 v/v/v) and visualized with a phosphate-staining agent (e.g., molybdenum blue spray) and by checking for the disappearance of the primary amine of DSPE using a ninhydrin stain.

-

Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography. Elute the column with a gradient of chloroform and methanol to separate the desired this compound from unreacted starting materials and byproducts.

-

Characterization: Collect the fractions containing the product, combine them, and remove the solvent. Characterize the final product by techniques such as ¹H NMR and ³¹P NMR spectroscopy and mass spectrometry to confirm its identity and purity.

-

Storage: Store the purified this compound as a solid under inert gas at -20°C.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Delivery

The primary application of this compound is in the formulation of functionalized nanocarriers for targeted drug delivery. The terminal carboxyl group allows for the attachment of various moieties to enhance the therapeutic efficacy of encapsulated drugs.

Liposome Formulation

This compound can be incorporated into liposomal bilayers to create vesicles with a reactive surface.

Experimental Protocol: Preparation of Liposomes Containing this compound

Materials:

-

Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

-

Cholesterol

-

This compound

-

Chloroform

-

Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure (Thin-Film Hydration Method):

-

Lipid Dissolution: Dissolve the desired lipids (e.g., DPPC, cholesterol, and this compound in a specific molar ratio) in chloroform in a round-bottom flask.

-

Film Formation: Remove the chloroform under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Purification: Remove any unencapsulated material by size exclusion chromatography or dialysis.

Caption: Workflow for liposome preparation using the thin-film hydration method.

Bioconjugation

The carboxylic acid group of this compound is commonly activated using carbodiimide chemistry to facilitate the formation of amide bonds with amine-containing molecules.

Experimental Protocol: EDC/NHS Coupling to this compound Liposomes

Materials:

-

This compound-containing liposomes

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation buffer (e.g., MES buffer, pH 6.0)

-

Coupling buffer (e.g., PBS, pH 7.4)

-

Amine-containing ligand (e.g., peptide, antibody, or small molecule)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

-

Liposome Preparation: Prepare liposomes containing this compound in the activation buffer.

-

Activation: Add EDC and NHS (or sulfo-NHS) to the liposome suspension. The molar ratio of EDC/NHS to this compound should be optimized but is typically in excess. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

Ligand Addition: Add the amine-containing ligand to the activated liposome suspension. The pH may need to be adjusted to the optimal range for the amine coupling (typically pH 7.2-8.0).

-

Conjugation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add a quenching solution to stop the reaction and deactivate any unreacted NHS-esters.

-

Purification: Remove unconjugated ligand and reaction byproducts by size exclusion chromatography or dialysis.

Caption: Reaction mechanism of EDC/NHS coupling for bioconjugation.

Targeted Drug Delivery

By conjugating targeting ligands to the surface of this compound-containing nanocarriers, it is possible to achieve site-specific drug delivery. This approach enhances the accumulation of the therapeutic agent at the disease site, thereby increasing efficacy and reducing off-target toxicity. For example, peptides such as RGD can be attached to target integrin receptors that are overexpressed on tumor cells and angiogenic blood vessels.

Caption: Mechanism of targeted drug delivery using ligand-conjugated liposomes.

Conclusion

This compound is a highly valuable and versatile phospholipid for the development of advanced drug delivery systems. Its well-defined structure, with a lipid anchor for incorporation into nanocarriers and a reactive carboxylic acid for bioconjugation, provides a robust platform for creating targeted and functionalized therapeutics. The experimental protocols detailed in this guide offer a starting point for researchers to synthesize and utilize this compound in their drug delivery research, paving the way for the development of more effective and safer medicines.

References

- 1. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2-二硬脂酰-sn-甘油基-3-磷酸乙醇胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS#:1069-79-0 | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | Chemsrc [chemsrc.com]

DSPE-Glutaric Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical structure, physicochemical properties, and applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl] (DSPE-glutaric acid), a key lipid excipient in advanced drug delivery systems.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl], commonly known as this compound, is a functionalized phospholipid that has garnered significant attention in the fields of pharmaceutical sciences and nanotechnology. Its unique amphipathic structure, combined with a terminal carboxylic acid group, makes it an invaluable component in the formulation of sophisticated drug delivery vehicles such as liposomes and nanoparticles. The presence of the glutaric acid moiety provides a versatile handle for the covalent attachment of targeting ligands, imaging agents, and other functional molecules, thereby enabling the development of targeted and personalized medicines.

This technical guide provides a detailed overview of the chemical structure and physicochemical properties of this compound. It further outlines key experimental protocols for its application in liposome formulation and bioconjugation, offering a valuable resource for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the naturally occurring phospholipid, DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine). The primary amine of the ethanolamine headgroup is modified with glutaric acid, resulting in a terminal carboxylic acid. This modification is crucial for its utility in bioconjugation.

The molecule consists of a hydrophilic headgroup and two hydrophobic tails. The headgroup comprises the glycerol backbone, a phosphate group, and the glutaric acid-modified ethanolamine. The hydrophobic portion is composed of two saturated 18-carbon stearoyl acyl chains. This amphipathic nature drives the self-assembly of this compound into bilayer structures, such as liposomes, in aqueous environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C46H88NO11P | [1] |

| Molecular Weight | 862.16 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| pKa of Glutaric Acid Moiety (estimated) | pKa1 ≈ 4.34, pKa2 ≈ 5.22 | [3] |

| Critical Micelle Concentration (CMC) (estimated) | Micromolar (µM) range | [4] |

| Solubility | Soluble in organic solvents (e.g., chloroform, methanol); forms dispersions in aqueous solutions. |

Experimental Protocols

Liposome Formulation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes incorporating this compound. This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film, which is then hydrated with an aqueous buffer to form liposomes.

Materials:

-

This compound

-

Other lipids (e.g., DSPC, Cholesterol)

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder and polycarbonate membranes (optional, for size homogenization)

Protocol:

-

Lipid Dissolution: Dissolve this compound and other lipids in the desired molar ratio in an organic solvent in a round-bottom flask.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be maintained above the phase transition temperature of the lipids. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

-

Hydration: Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should also be above the lipid phase transition temperature. Agitate the flask by gentle rotation to facilitate the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Optional): To obtain unilamellar vesicles with a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.

Bioconjugation via EDC/NHS Chemistry

The terminal carboxylic acid of this compound can be activated using carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation creates a stable NHS ester intermediate that can readily react with primary amines on targeting ligands (e.g., peptides, antibodies, or small molecules) to form a stable amide bond.

Materials:

-

Liposomes containing this compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling buffer (e.g., PBS, pH 7.2-8.0)

-

Amine-containing molecule (targeting ligand)

-

Quenching solution (e.g., hydroxylamine, Tris, or glycine)

-

Purification system (e.g., size exclusion chromatography or dialysis)

Protocol:

-

Activation of Carboxyl Groups:

-

Resuspend the this compound-containing liposomes in the activation buffer.

-

Add EDC and NHS/Sulfo-NHS to the liposome suspension. The molar excess of EDC and NHS over the available carboxyl groups should be optimized.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to Amine-Containing Molecule:

-

Adjust the pH of the reaction mixture to 7.2-8.0 by adding coupling buffer.

-

Immediately add the amine-containing molecule to the activated liposome suspension.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching of Reaction:

-

Add a quenching solution to stop the reaction by consuming any unreacted NHS esters.

-

-

Purification:

-

Remove the unreacted ligand and byproducts from the conjugated liposomes using a suitable purification method such as size exclusion chromatography or dialysis.

-

Visualization of Workflows

Liposome Formulation Workflow

Caption: Workflow for liposome preparation using the thin-film hydration method.

Bioconjugation Workflow

Caption: Workflow for bioconjugation to this compound liposomes via EDC/NHS chemistry.

Targeted Drug Delivery Mechanism

Caption: Conceptual pathway for targeted drug delivery using ligand-conjugated liposomes.

Conclusion

This compound is a highly versatile and valuable phospholipid for the development of advanced drug delivery systems. Its well-defined chemical structure and predictable physicochemical properties, coupled with the reactivity of its terminal carboxylic acid, provide a robust platform for the creation of functionalized nanocarriers. The experimental protocols detailed in this guide offer a practical foundation for the formulation and bioconjugation of this compound-containing liposomes. As the demand for targeted and personalized therapies continues to grow, the importance of functional lipid excipients like this compound in enabling these next-generation medicines will undoubtedly increase.

References

- 1. This compound, 1009838-54-3 | BroadPharm [broadpharm.com]

- 2. Glutaric acid | 110-94-1 [chemicalbook.com]

- 3. Glutaric Acid [drugfuture.com]

- 4. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DSPE-N-glutaryl), a functionalized phospholipid crucial for various applications in drug delivery and bioconjugation. This document details the synthetic pathway, experimental protocols, and key data for the preparation and purification of this important lipid derivative.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) is a derivative of the saturated phospholipid DSPE. The addition of a glutaryl group to the primary amine of the phosphoethanolamine headgroup introduces a terminal carboxylic acid. This functional handle is instrumental for the covalent attachment of various molecules, including targeting ligands, polymers like polyethylene glycol (PEG), and therapeutic agents, thereby enabling the development of advanced drug delivery systems such as liposomes and lipid nanoparticles. The glutaryl linker provides a spacer arm that can reduce steric hindrance and improve the accessibility of the conjugated molecule.

Synthesis Pathway

The synthesis of DSPE-N-glutaryl is achieved through the acylation of the primary amine of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with glutaric anhydride. The reaction proceeds via a nucleophilic attack of the amine group on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a stable amide bond. A base, such as pyridine or triethylamine, is typically used to catalyze the reaction and neutralize the resulting carboxylic acid.

Experimental Protocol

This protocol is adapted from established methods for the N-acylation of phosphoethanolamines.

3.1. Materials and Reagents

| Reagent | Grade | Supplier |

| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) | ≥99% | e.g., Avanti Polar Lipids |

| Glutaric Anhydride | ≥98% | e.g., Sigma-Aldrich |

| Chloroform, Anhydrous | ≥99.8% | e.g., Sigma-Aldrich |

| Pyridine, Anhydrous | ≥99.8% | e.g., Sigma-Aldrich |

| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | e.g., MilliporeSigma |

| Methanol, HPLC Grade | ≥99.9% | e.g., Fisher Scientific |

| Glacial Acetic Acid, ACS Grade | ≥99.7% | e.g., VWR Chemicals |

| Deionized Water | 18.2 MΩ·cm | In-house |

3.2. Reaction Procedure

-

Dissolution of DSPE: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) in anhydrous chloroform. For example, dissolve 100 mg (approximately 0.134 mmol) of DSPE in 15 mL of chloroform.

-

Addition of Reagents: To the stirred solution, add a five-fold molar excess of glutaric anhydride (approximately 76 mg, 0.67 mmol). Following this, add a catalytic amount of anhydrous pyridine (e.g., 15 µL).

-

Reaction Incubation: Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and stir the reaction mixture at room temperature (20°C) for 5 hours.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (e.g., 65:25:4, v/v/v). The product, DSPE-N-glutaryl, should have a lower retention factor (Rf) than the starting DSPE due to the introduced carboxylic acid group. The spots can be visualized using iodine vapor or a molybdenum blue spray reagent.

3.3. Purification by Silica Gel Chromatography

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in chloroform. The amount of silica should be approximately 50-100 times the weight of the crude product.

-

Sample Loading: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain a crude solid. Redissolve the crude product in a minimal amount of chloroform and load it onto the prepared silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform, methanol, and glacial acetic acid. A suggested gradient could start with pure chloroform, gradually increasing the proportion of methanol, and including a small amount of acetic acid to ensure the carboxylic acid group of the product remains protonated. For instance, a gradient of chloroform to chloroform:methanol (9:1) followed by chloroform:methanol:acetic acid mixtures can be effective.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), as a white solid.

Characterization and Data

The successful synthesis and purity of DSPE-N-glutaryl should be confirmed by various analytical techniques.

4.1. Quantitative Data

| Parameter | Value | Method of Determination |

| Molecular Weight | 862.18 g/mol | Calculation |

| Typical Yield | 80-90% | Gravimetric analysis |

| Purity | >95% | HPLC, NMR |

| Appearance | White to off-white solid | Visual inspection |

| Solubility | Soluble in chloroform, methanol | Experimental observation |

4.2. Spectroscopic Data (Expected)

-

¹H NMR (in CDCl₃/CD₃OD): The proton NMR spectrum is expected to show characteristic signals for the stearoyl fatty acid chains (a large multiplet around 1.25 ppm for the -(CH₂)n- groups and a triplet around 0.88 ppm for the terminal methyl groups), signals for the glycerol backbone and phosphoethanolamine headgroup (in the range of 3.5-5.3 ppm), and new signals corresponding to the glutaryl moiety. Specifically, multiplets around 2.4 ppm and 1.9 ppm are expected for the methylene protons of the glutaryl group.

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry in negative ion mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 861.2.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Conclusion

This technical guide provides a detailed protocol for the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl). The straightforward acylation reaction followed by a standard chromatographic purification procedure allows for the efficient production of this valuable phospholipid derivative. The terminal carboxylic acid functionality of DSPE-N-glutaryl makes it a versatile tool for researchers and professionals in the field of drug development, enabling the construction of sophisticated, targeted drug delivery systems. Careful execution of the described protocol and thorough characterization of the final product are essential for ensuring its quality and performance in subsequent applications.

References

A Comprehensive Technical Guide to DSPE-Glutaric Acid (CAS: 1009838-54-3) for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid), commonly known as DSPE-glutaric acid. This functionalized phospholipid has emerged as a critical component in the development of sophisticated drug delivery systems, including liposomes and lipid nanoparticles (LNPs). Its unique properties enable the creation of targeted and responsive nanocarriers for a wide range of therapeutic agents, from small molecule drugs to nucleic acids like mRNA.

Core Properties of this compound

This compound is an amphiphilic molecule characterized by a hydrophilic head group containing a terminal carboxylic acid and a hydrophobic tail composed of two stearic acid chains.[1] This structure allows it to readily self-assemble in aqueous solutions, forming lipid bilayers that are the fundamental structure of liposomes and LNPs.[][3] The presence of the glutaric acid moiety provides a reactive handle for the covalent attachment of targeting ligands, polymers, and other functional molecules, making it a versatile tool for nanoparticle engineering.[1]

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for the design and optimization of lipid-based nanoparticle formulations.

| Property | Value | Reference(s) |

| CAS Number | 1009838-54-3 | [4] |

| Molecular Formula | C46H88NO11P | |

| Molecular Weight | 862.16 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in chloroform/methanol mixtures. | |

| pKa of Glutaric Acid | pK1: 4.34, pK2: 5.22 (for free glutaric acid) | |

| Storage | -20°C |

Note: The pKa values are for free glutaric acid in an aqueous solution. The apparent pKa of the glutaric acid moiety on the DSPE headgroup in a lipid bilayer may vary depending on the local microenvironment and the ionic strength of the medium.

Applications in Nanoparticle-Based Drug Delivery

The unique features of this compound make it a valuable component in a variety of drug delivery applications. Its ability to be incorporated into lipid bilayers and the reactivity of its terminal carboxyl group are key to its utility.

Formulation of Liposomes and Lipid Nanoparticles

This compound is commonly used as a component in the lipid mixture for preparing liposomes and LNPs. The inclusion of this lipid can influence the physical properties of the nanoparticles, such as their size, surface charge, and stability. The negatively charged carboxyl group can contribute to the overall zeta potential of the nanoparticles, which can affect their in vivo biodistribution and cellular uptake.

Surface Functionalization and Targeted Delivery

The terminal carboxylic acid of this compound serves as a convenient point of attachment for various molecules to functionalize the surface of nanoparticles. This is particularly important for active targeting, where ligands that bind to specific receptors on diseased cells are conjugated to the nanoparticle surface. A common strategy involves the conjugation of peptides containing the arginine-glycine-aspartic acid (RGD) motif, which targets integrin receptors that are often overexpressed on cancer cells and angiogenic blood vessels. This targeted approach can enhance the accumulation of the drug-loaded nanoparticles at the desired site, thereby increasing therapeutic efficacy and reducing off-target side effects.

Platform for mRNA Vaccines and Therapeutics

Lipid nanoparticles have been instrumental in the successful clinical translation of mRNA vaccines. This compound and its derivatives can be incorporated into these LNPs to modulate their properties and facilitate the efficient encapsulation and delivery of mRNA. The surface of these LNPs can also be modified using the carboxylic acid group to improve their stability and in vivo performance.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from the preparation of liposomes to their surface functionalization.

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.

Materials:

-

This compound

-

Other lipids (e.g., DSPC, cholesterol)

-

Chloroform

-

Methanol

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size

Protocol:

-

Dissolve this compound and other lipids in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of the lipids should be chosen based on the desired properties of the liposomes.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the aqueous buffer pre-heated to a temperature above the phase transition temperature (Tc) of the lipids.

-

Agitate the flask by vortexing or sonication to form multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

-

The resulting liposome suspension can be purified by size exclusion chromatography or dialysis to remove any unencapsulated material.

Bioconjugation via EDC/NHS Chemistry

The carboxylic acid group of this compound can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to facilitate the formation of a stable amide bond with an amine-containing molecule (e.g., a peptide or protein).

Materials:

-

Liposomes containing this compound

-

EDC

-

NHS or Sulfo-NHS

-

Amine-containing molecule (e.g., RGD peptide)

-

Activation buffer (e.g., 0.1 M MES, pH 5.5)

-

Coupling buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

Protocol:

-

Prepare a fresh solution of EDC and NHS/Sulfo-NHS in the activation buffer.

-

Add the EDC/NHS solution to the liposome suspension. A molar excess of EDC and NHS over the available carboxyl groups is typically used.

-

Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups.

-

Add the amine-containing molecule dissolved in the coupling buffer to the activated liposome suspension.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.

-

Purify the conjugated liposomes using size exclusion chromatography or dialysis to remove unreacted molecules and byproducts.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows and pathways involving this compound-containing nanoparticles.

Experimental Workflow for Targeted Liposome Preparation

Caption: Workflow for preparing RGD-targeted liposomes.

Integrin-Mediated Endocytosis of RGD-Targeted Liposomes

Caption: Cellular uptake of RGD-liposomes via endocytosis.

Conclusion

This compound is a highly versatile and valuable phospholipid for the development of advanced drug delivery systems. Its ability to be incorporated into lipid nanoparticles and the ease of its surface functionalization through its terminal carboxylic acid group have made it a cornerstone in the design of targeted and responsive nanomedicines. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of this compound in their work. As the field of nanomedicine continues to evolve, the importance of well-characterized and functionalizable lipids like this compound will undoubtedly continue to grow.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physical and Chemical Properties of DSPE-Glutaric Acid

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[glutaryl] (this compound) is a functionalized phospholipid widely utilized in the fields of drug delivery, nanotechnology, and bioconjugation.[1][2][] Its structure comprises a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) backbone, a well-characterized lipid known for its ability to form stable bilayers, which is further modified with a glutaric acid linker at the headgroup.[1][4] This terminal carboxylic acid provides a versatile handle for the covalent attachment of various molecules, such as targeting ligands, imaging agents, and polyethylene glycol (PEG), making it an invaluable tool for the development of advanced therapeutic and diagnostic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and its applications in drug delivery systems.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, others, such as the precise melting point, pKa, and critical micelle concentration (CMC), are not consistently reported in publicly available literature and may vary depending on the specific salt form and purity.

| Property | Value | Citation(s) |

| Synonyms | 1,2-Distearoyl-sn-Glycero-3-Phosphoethanolamine-N-(glutaryl), DSPE-GA, glutaryl DSPE, DSPE-COOH | |

| CAS Number | 1009838-54-3 | |

| Molecular Formula | C46H88NO11P | |

| Molecular Weight | 862.2 g/mol | |

| Appearance | White to off-white solid/powder | |

| Purity | Typically >98% | |

| Solubility | Soluble in chlorinated solvents (e.g., chloroform) and can be dispersed in aqueous solutions to form liposomes or micelles. | |

| pKa of Glutaric Acid Moiety | Not specifically reported for the DSPE-conjugate. The pKa of glutaric acid is approximately 4.34. The pKa at the lipid interface will be influenced by the local environment. | |

| Critical Micelle Concentration (CMC) | Not specifically reported. Expected to be in the low micromolar range, similar to other DSPE derivatives. | |

| Storage Conditions | -20°C |

Key Physicochemical Characteristics

Solubility

This compound is an amphiphilic molecule, possessing a hydrophobic tail composed of two stearic acid chains and a hydrophilic headgroup containing the phosphate and glutaric acid moieties. This dual nature dictates its solubility. It is readily soluble in organic solvents like chloroform, which can solvate the lipid tails. In aqueous media, it exhibits limited solubility as monomers and instead self-assembles to form supramolecular structures such as micelles or liposomes to shield the hydrophobic tails from water. The terminal carboxylic acid group enhances the hydrophilicity of the headgroup compared to unmodified DSPE.

Acidity and pKa

The terminal glutaric acid provides a titratable carboxylic acid group. The pKa of this group is crucial for applications involving pH-responsive drug delivery or bioconjugation strategies that are pH-dependent. While the pKa of free glutaric acid is approximately 4.34, the pKa of the DSPE-conjugated form at a lipid-water interface will be influenced by the local dielectric constant and electrostatic interactions with neighboring lipid headgroups. The experimental determination of the interfacial pKa is therefore essential for predictable formulation design.

Self-Assembly and Critical Micelle Concentration (CMC)

Like other double-chain phospholipids, this compound self-assembles in aqueous solutions to minimize the unfavorable interactions between its hydrophobic tails and water. Above a certain concentration, the critical micelle concentration (CMC), these molecules form organized aggregates such as micelles or bilayers, which can enclose an aqueous core to form liposomes. The CMC is a key parameter for assessing the stability of these assemblies upon dilution in biological fluids. For DSPE-based lipids, the CMC is typically in the low micromolar range, indicating a high stability of the resulting nanoparticles.

Stability

This compound should be stored at -20°C in its solid form to prevent degradation. When formulated into liposomes or other nanoparticles, their stability is influenced by factors such as pH, temperature, and the presence of other components in the formulation. The ester bonds in the glycerol backbone and the phosphate ester are susceptible to hydrolysis, particularly at extreme pH values. Physical stability, such as the prevention of aggregation, is also a critical consideration, especially during long-term storage or when subjected to freeze-thaw cycles.

Applications in Drug Delivery

The primary application of this compound is in the field of drug delivery, where it serves as a versatile component of lipid-based nanoparticles.

-

Liposome Formation: It can be incorporated into liposomal bilayers to confer a negative surface charge, which can influence the biodistribution and cellular uptake of the nanoparticles.

-

Bioconjugation: The terminal carboxylic acid is the most valuable feature of this compound, providing a reactive site for the covalent attachment of various functional moieties. Using carbodiimide chemistry (e.g., with EDC and NHS), targeting ligands (antibodies, peptides), polymers (e.g., PEG for stealth properties), and imaging agents can be conjugated to the surface of liposomes.

Experimental Protocols

Determination of Interfacial pKa by pH Titration

This protocol describes the determination of the apparent pKa of the glutaric acid moiety in a liposomal formulation using a pH-sensitive fluorescent probe.

-

Liposome Preparation: Prepare liposomes containing this compound and a pH-sensitive fluorescent probe (e.g., fluorescein-phosphatidylethanolamine) using the thin-film hydration method followed by extrusion.

-

Sample Preparation: Disperse the liposomes in a series of buffers with a range of pH values (e.g., from pH 3 to 8).

-

Fluorescence Measurement: Measure the fluorescence intensity of each sample at the excitation and emission wavelengths appropriate for the chosen probe.

-

Data Analysis: Plot the fluorescence intensity as a function of pH. The resulting titration curve will be sigmoidal.

-

pKa Determination: The pKa is the pH at the inflection point of the sigmoidal curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

Determination of Critical Micelle Concentration (CMC)

This protocol uses the pyrene fluorescence assay, a common method for determining the CMC of amphiphiles.

-

Prepare Pyrene Stock Solution: Dissolve pyrene in a suitable organic solvent (e.g., acetone) to make a concentrated stock solution.

-

Prepare this compound Solutions: Prepare a series of aqueous solutions of this compound with concentrations spanning the expected CMC range (e.g., from nanomolar to millimolar).

-

Incorporate Pyrene: Add a small aliquot of the pyrene stock solution to each this compound solution, ensuring the final pyrene concentration is very low (e.g., ~0.1 µM). The organic solvent should be allowed to evaporate.

-

Equilibration: Allow the solutions to equilibrate, typically for several hours or overnight at a controlled temperature.

-

Fluorescence Spectroscopy: Measure the fluorescence emission spectra of pyrene in each sample by exciting at approximately 335 nm. Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

Data Analysis: Calculate the I1/I3 ratio for each concentration and plot this ratio against the logarithm of the this compound concentration.

-

CMC Determination: The plot will show a sharp decrease in the I1/I3 ratio as micelles form. The CMC is determined from the intersection of the two linear portions of the curve.

Bioconjugation via EDC/NHS Chemistry

This protocol outlines a general procedure for conjugating an amine-containing molecule (e.g., a peptide) to this compound-containing liposomes.

-

Liposome Preparation: Prepare liposomes containing this compound by the thin-film hydration and extrusion method.

-

Activation of Carboxylic Acid: To the liposome suspension, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). Incubate at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxyl groups of this compound, forming an NHS-ester intermediate.

-

Conjugation: Add the amine-containing molecule to the activated liposome suspension. The reaction is typically carried out at room temperature for several hours or overnight at 4°C. The pH should be maintained around 7.2-8.0 for efficient reaction.

-

Purification: Remove unreacted molecules and byproducts by a suitable method such as dialysis or size exclusion chromatography.

-

Characterization: Confirm the successful conjugation using appropriate analytical techniques, such as SDS-PAGE for proteins or HPLC.

Conclusion

This compound is a highly valuable phospholipid for the development of sophisticated drug delivery systems. Its well-defined amphiphilic structure allows for robust self-assembly into nanoparticles, while the terminal carboxylic acid provides a crucial site for chemical modification. Although some of its specific physicochemical parameters are not widely published, the experimental protocols provided in this guide offer a clear path for their determination, enabling researchers to fully characterize their this compound-based formulations and tailor them for specific therapeutic or diagnostic applications.

References

The Pivotal Role of DSPE-Glutaric Acid in Advanced Liposome Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Liposomal drug delivery systems have revolutionized the therapeutic landscape, offering enhanced efficacy and reduced toxicity for a wide range of pharmaceutical agents. Among the various functionalized lipids employed to optimize these nanocarriers, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) has emerged as a critical component for creating "smart" liposomes. This technical guide delves into the core functionalities of this compound in liposome formation, providing a comprehensive overview of its impact on physicochemical properties, drug release mechanisms, and cellular interactions.

The Fundamental Role of this compound in Liposome Design

This compound is an amphiphilic phospholipid derivative characterized by a hydrophilic head group containing a terminal carboxylic acid moiety and a hydrophobic tail composed of two stearic acid chains. This unique structure allows for its seamless integration into the lipid bilayer of liposomes, where it imparts several advantageous properties.

The primary role of this compound is to confer pH-sensitivity to the liposomal formulation. The terminal glutaric acid has a pKa in the acidic range. At physiological pH (around 7.4), the carboxylic acid group is deprotonated and negatively charged, contributing to the overall stability of the liposome in circulation. However, in an acidic environment, such as that found in tumor microenvironments or within cellular endosomes (pH 5.0-6.5), the carboxylic acid group becomes protonated. This protonation neutralizes the negative charge and increases the hydrophobicity of the head group, leading to a conformational change in the lipid. This alteration in the lipid structure destabilizes the liposomal membrane, triggering the release of the encapsulated therapeutic payload specifically at the target site.

Beyond pH-sensitivity, the terminal carboxylic acid group of this compound serves as a versatile anchor for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules. This bioconjugation capability enables the development of actively targeted liposomes that can specifically bind to receptors overexpressed on diseased cells, thereby enhancing drug accumulation at the site of action and minimizing off-target effects.

Quantitative Impact of this compound on Liposome Characteristics

The incorporation of this compound into liposomal formulations significantly influences their physicochemical properties. The following tables summarize the expected quantitative effects based on typical experimental findings.

Table 1: Comparative Physicochemical Properties of Conventional vs. This compound-Modified Liposomes

| Property | Conventional Liposomes (e.g., DSPC/Chol) | This compound Liposomes (e.g., DSPC/Chol/DSPE-Glutaric Acid) |

| Particle Size (nm) | 100 - 150 | 110 - 160 |

| Polydispersity Index (PDI) | < 0.2 | < 0.2 |

| Zeta Potential (mV) at pH 7.4 | -5 to -15 | -20 to -40 |

| Zeta Potential (mV) at pH 5.5 | -5 to -15 | -10 to +5 |

Note: The exact values can vary depending on the specific lipid composition, drug encapsulated, and preparation method.

Table 2: pH-Dependent Drug Release Profile

| pH | Cumulative Drug Release (%) from Conventional Liposomes (24h) | Cumulative Drug Release (%) from this compound Liposomes (24h) |

| 7.4 | 10 - 20 | 15 - 25 |

| 5.5 | 15 - 25 | 60 - 80 |

Experimental Protocols

Preparation of this compound-Modified Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing this compound-containing liposomes.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol (Chol)

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (this compound)

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Drug to be encapsulated

Procedure:

-

Lipid Film Formation:

-

Dissolve DSPC, Cholesterol, and this compound in a molar ratio (e.g., 55:40:5) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

-

If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

-

Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C) to form a thin, uniform lipid film on the flask wall.

-

Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a PBS (pH 7.4) buffer, with or without a hydrophilic drug, by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 10-15 passes through the membrane.

-

-

Purification:

-

Remove the unencapsulated drug by dialysis against PBS (pH 7.4) or by size exclusion chromatography.

-

Characterization of Liposomes

1. Particle Size and Zeta Potential:

-

Dilute the liposome suspension in PBS (pH 7.4 or pH 5.5).

-

Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2. Encapsulation Efficiency:

-

Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent solution).

-

Quantify the total amount of encapsulated drug using a suitable analytical method such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.

-

Separate the unencapsulated drug from the liposomes using techniques like dialysis or centrifugation.

-

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

3. In Vitro Drug Release:

-

Place a known concentration of the liposomal formulation in a dialysis bag.

-

Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5) at 37°C with gentle stirring.

-

At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

-

Quantify the amount of released drug in the aliquots using a suitable analytical method.

Visualizing the Mechanism of Action

Experimental Workflow for Liposome Preparation and Characterization

An In-Depth Technical Guide to the Self-Assembly Properties of DSPE-Glutaric Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid), hereafter referred to as DSPE-glutaric acid, in aqueous solutions. This functionalized phospholipid is of significant interest in the field of drug delivery due to its ability to form pH-responsive nanostructures. This document details its synthesis, physicochemical characteristics, self-assembly behavior, and methodologies for its characterization and application in forming drug delivery vehicles.

Introduction to this compound

This compound is an amphiphilic lipid composed of a hydrophilic phosphoethanolamine headgroup modified with a glutaric acid moiety, and two hydrophobic 18-carbon stearoyl acyl chains.[1][2] This structure allows this compound to self-assemble in aqueous environments into various nanostructures, such as micelles and liposomes, with the hydrophobic tails forming the core and the hydrophilic heads exposed to the aqueous phase.[3][4] The presence of the terminal carboxylic acid group on the glutaric acid linker imparts a pH-sensitive nature to the assembled nanostructures, making them promising candidates for targeted drug delivery to acidic microenvironments, such as those found in tumors and endosomes.[5]

Synthesis and Characterization

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with glutaric anhydride. This reaction creates a stable amide bond between the primary amine of the DSPE headgroup and one of the carboxylic acid groups of the glutaric anhydride, leaving the other carboxylic acid group free.

Representative Synthesis Protocol:

-

Dissolution: Dissolve 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) and a slight molar excess of glutaric anhydride in a suitable organic solvent, such as chloroform or dichloromethane, containing a non-nucleophilic base like triethylamine.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by flash column chromatography on silica gel, to isolate the this compound product.

-

Characterization: The final product is characterized by spectroscopic methods to confirm its structure.

Physicochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the covalent attachment of the glutaric acid moiety to the DSPE headgroup.

-

¹H NMR: The spectrum of this compound is expected to show characteristic signals for the stearoyl chains (typically in the range of 0.8-1.6 ppm), the glycerol backbone, the phosphoethanolamine headgroup, and new signals corresponding to the methylene protons of the glutaric acid linker (typically in the range of 1.8-2.5 ppm).

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbons of the ester and amide bonds, the carbons of the acyl chains, the glycerol and ethanolamine backbone, and the carbons of the glutaric acid moiety, including the terminal carboxylic acid carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule.

-

The spectrum will exhibit characteristic absorption bands for C-H stretching of the acyl chains (around 2850-2950 cm⁻¹), the C=O stretching of the ester bonds (around 1735 cm⁻¹), the P=O stretching of the phosphate group (around 1220 cm⁻¹), and the N-H bending and C=O stretching of the newly formed amide bond (around 1640 cm⁻¹ and 1550 cm⁻¹, respectively). The presence of the free carboxylic acid will be indicated by a broad O-H stretching band (around 2500-3300 cm⁻¹) and a C=O stretching band (around 1700 cm⁻¹).

Self-Assembly in Aqueous Solutions

This compound, due to its amphiphilic nature, spontaneously self-assembles in aqueous solutions to minimize the exposure of its hydrophobic tails to water. This process leads to the formation of various nanostructures, primarily micelles and liposomes.

Critical Micelle Concentration (CMC)

Morphology of Self-Assembled Structures

The morphology of the self-assembled structures can be visualized using Transmission Electron Microscopy (TEM). Depending on the preparation method and conditions, this compound can form spherical micelles or unilamellar/multilamellar vesicles (liposomes).

Figure 1. Schematic representation of micellar and liposomal structures.

pH-Responsive Properties

The glutaric acid moiety of this compound has a pKa value in the acidic range. At physiological pH (7.4), the carboxylic acid is deprotonated and negatively charged. In acidic environments (pH < pKa), the carboxylic acid becomes protonated and neutral. This change in ionization state of the headgroup affects the intermolecular electrostatic interactions, leading to changes in the properties of the self-assembled nanostructures.

pH-Dependent Size and Zeta Potential

Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and zeta potential of the nanostructures.

-

Particle Size: In acidic conditions, the protonation of the carboxyl groups reduces the electrostatic repulsion between the headgroups, which can lead to aggregation or changes in the packing of the lipids, potentially altering the size of the nanoparticles.

-

Zeta Potential: The zeta potential is a measure of the surface charge of the nanoparticles. At neutral or basic pH, the deprotonated carboxylic acid groups will impart a negative zeta potential to the nanostructures. As the pH is lowered, the protonation of the carboxylic acid groups will lead to a less negative or near-neutral zeta potential.

| Lipid Composition | pH | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DSPE-PEG2000-COOH based liposomes | 7.4 | ~150 | 0.22 | ~15 | |

| DSPE-PEG2000 micelles | 7.4 | ~10 | - | -2.7 ± 1.1 | |

| Cationic micelles | 7.4 | - | - | +23.4 | |

| Cationic micelles | 5.8 | - | - | +46.1 |

pH-Triggered Drug Release

The pH-responsive nature of this compound nanostructures can be exploited for triggered drug release in acidic tumor microenvironments or within the acidic compartments of cells (endosomes and lysosomes). The change in the headgroup charge and potential destabilization of the nanostructure in acidic conditions can facilitate the release of an encapsulated therapeutic agent.

Figure 2. Logical flow of pH-triggered drug release.

Experimental Protocols

Preparation of this compound Liposomes

The thin-film hydration method is a common technique for preparing liposomes.

-

Film Formation: Dissolve this compound and any other lipid components (e.g., phospholipids, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the lipid phase transition temperature. The hydration process is aided by gentle agitation, leading to the formation of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined using a fluorescence probe method with a dye such as pyrene.

-

Prepare Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Add Probe: Add a small aliquot of a stock solution of pyrene in a volatile organic solvent to each solution. The solvent is then evaporated, leaving the pyrene dispersed in the lipid solutions.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of pyrene in each solution. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is sensitive to the polarity of the microenvironment of the pyrene.

-

Data Analysis: Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of this plot, where a significant decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the hydrophobic micellar core.

Drug Loading and Encapsulation Efficiency

Drug Loading:

-

Passive Loading: For hydrophobic drugs, the drug can be co-dissolved with the lipids in the organic solvent during the thin-film preparation.

-

Active Loading: For weakly basic or acidic drugs, a pH gradient or other transmembrane gradients can be used to actively load the drug into the pre-formed liposomes.

Encapsulation Efficiency (EE) and Drug Loading Content (LC):

-

Separation of Free Drug: Separate the drug-loaded nanostructures from the unencapsulated drug using methods like dialysis, size exclusion chromatography, or ultracentrifugation.

-

Quantification: Quantify the amount of drug in the nanostructure formulation and the total amount of drug used.

-

Calculation:

-

EE (%) = (Mass of drug in nanostructures / Total mass of drug used) x 100

-

LC (%) = (Mass of drug in nanostructures / Total mass of nanostructures) x 100

-

| Nanoparticle System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |

| pH-sensitive liposomes | 5-Fluorouracil | High | High | |

| Polymeric micelles | Doxorubicin | ~50 | >95 | |

| pH-sensitive liposomes | Daunorubicin | - | >90 |

In Vitro Drug Release Study

The drug release profile from this compound nanostructures can be assessed using a dialysis method.

-

Preparation: Place a known amount of the drug-loaded nanostructure suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanostructures.

-

Dialysis: Immerse the dialysis bag in a release medium (e.g., PBS) at a controlled temperature (e.g., 37°C) with gentle stirring. To study pH-dependent release, use release media with different pH values (e.g., pH 7.4 and pH 5.5).

-

Sampling: At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Figure 3. Experimental workflow for in vitro drug release study.

Applications in Drug Delivery

The unique pH-responsive properties of this compound-based nanocarriers make them highly suitable for various drug delivery applications, particularly in cancer therapy. The acidic tumor microenvironment can trigger the release of encapsulated chemotherapeutic agents, leading to targeted drug delivery and reduced systemic toxicity. Furthermore, after cellular uptake via endocytosis, the even lower pH of the endosomes and lysosomes can further enhance drug release into the cytoplasm, improving the therapeutic efficacy of the drug.

Conclusion

This compound is a versatile, functionalized phospholipid with significant potential in the development of advanced drug delivery systems. Its ability to self-assemble into stable nanostructures and its inherent pH-responsiveness allow for the design of "smart" nanocarriers that can release their therapeutic payload in response to specific physiological cues. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the promising properties of this compound for innovative therapeutic applications.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine = 99 1069-79-0 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into DSPE-Glutaric Acid: Unraveling its Hydrophilic and Hydrophobic Domains for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) is an amphiphilic phospholipid derivative that has garnered significant attention in the field of drug delivery and nanotechnology. Its unique molecular architecture, characterized by distinct hydrophilic and hydrophobic domains, enables the self-assembly into various nanostructures such as micelles and liposomes. These nanocarriers can encapsulate a wide range of therapeutic agents, enhancing their solubility, stability, and bioavailability. This technical guide provides an in-depth analysis of the hydrophilic and hydrophobic properties of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its structure and applications.

The Amphiphilic Nature of this compound

The remarkable utility of this compound in drug delivery stems from its amphiphilic character, possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This duality drives its self-assembly in aqueous environments, forming organized structures that can carry drug molecules.

Hydrophobic Domain: The Twin Tails of Stearic Acid

The hydrophobic portion of this compound consists of two 18-carbon saturated fatty acid chains, specifically stearic acid, ester-linked to a glycerol backbone.[1][2] These long hydrocarbon chains are responsible for the molecule's low water solubility and its ability to form the core of micelles or the lipid bilayer of liposomes.[2] The hydrophobic nature of these tails allows for the encapsulation of lipophilic (fat-soluble) drugs within the core of these nanostructures.

Hydrophilic Domain: The Polar Head Group

The hydrophilic head group of this compound is composed of a phosphate group, a glycerol molecule, and a glutaric acid moiety.[2][3] This polar region is attracted to water and forms the outer surface of micelles or the inner and outer surfaces of liposome bilayers when dispersed in an aqueous solution. A key feature of the hydrophilic domain is the terminal carboxylic acid group on the glutaric acid. This functional group provides a convenient handle for bioconjugation, allowing for the attachment of targeting ligands, polymers like polyethylene glycol (PEG), or other functional molecules to the surface of the nanocarrier. This surface modification can improve circulation time, enhance targeting to specific tissues or cells, and reduce immunogenicity.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for the rational design and optimization of drug delivery systems. While specific experimental data for this compound is limited, we can infer its properties from closely related DSPE derivatives.

| Property | Estimated Value/Range | Description |

| Molecular Weight | 862.16 g/mol | The mass of one mole of this compound. |

| Critical Micelle Concentration (CMC) | ~1-25 µM (in aqueous buffer) | The concentration at which this compound monomers begin to self-assemble into micelles. This value is an estimate based on DSPE-PEG derivatives, as the presence of the charged glutaric acid headgroup and ionic strength of the buffer can influence the CMC. |

| Partition Coefficient (LogP) | Not available | A measure of a compound's lipophilicity. A specific LogP for the entire this compound molecule is not readily available. However, the long stearoyl chains confer significant hydrophobicity, while the polar head group, including the ionizable glutaric acid, contributes to its hydrophilicity. |

| Solubility | ||

| In Water | Forms colloidal dispersions (micelles/liposomes) | This compound is poorly soluble in water as a monomer but readily disperses to form nanostructures. Heating can facilitate this process. |

| In Organic Solvents | Soluble in chloroform, DMSO, DMF | The lipid nature of this compound allows for its dissolution in various organic solvents, which is often a prerequisite for liposome preparation using the thin-film hydration method. |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and similar phospholipids.

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with glutaric anhydride.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

Glutaric anhydride

-

Triethylamine (TEA)

-

Anhydrous chloroform or dichloromethane (DCM)

-

Argon or Nitrogen gas

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol/water mixtures)

Procedure:

-

Dissolve DSPE and a molar excess (e.g., 1.5 equivalents) of glutaric anhydride in anhydrous chloroform or DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Add triethylamine (e.g., 2 equivalents) to the reaction mixture to act as a base catalyst.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product using silica gel column chromatography. The elution can be performed using a gradient of chloroform, methanol, and water.

-

Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.

-

Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Preparation of this compound Liposomes via Thin-Film Hydration

This is a widely used method for preparing liposomes for drug encapsulation.

Materials:

-

This compound

-

Other lipids (e.g., cholesterol, DSPC) as required for the formulation

-

Drug to be encapsulated (hydrophilic or hydrophobic)

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Dissolve this compound and any other lipids in chloroform or a chloroform/methanol mixture in a round-bottom flask. If encapsulating a hydrophobic drug, it should be co-dissolved with the lipids at this stage.

-

Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under vacuum.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the hydration buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration is typically performed at a temperature above the phase transition temperature of the lipids (for DSPE, this is >55°C).

-

Vortex or sonicate the flask to detach the lipid film and form multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles (ULVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This process is typically repeated for an odd number of passes (e.g., 11 or 21) to ensure a narrow size distribution.

-

The resulting liposome suspension can be purified to remove unencapsulated drug by methods such as size exclusion chromatography or dialysis.

Characterization of this compound Nanoparticles

Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic diameter and size distribution (polydispersity index, PDI) of the nanoparticles in suspension.

-

Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer to a suitable concentration for DLS measurement.

-

Measurement: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The data is then analyzed to provide the average particle size and PDI. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.

Transmission Electron Microscopy (TEM): TEM is employed to visualize the morphology and size of the nanoparticles.

-

Sample Preparation: A drop of the diluted nanoparticle suspension is placed on a TEM grid (e.g., carbon-coated copper grid) and allowed to air-dry. Negative staining with agents like uranyl acetate may be used to enhance contrast.

-

Imaging: The grid is then imaged under the electron microscope to obtain high-resolution images of the nanoparticles.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound highlighting its distinct hydrophobic and hydrophilic domains.

Experimental Workflow for Liposome Preparation and Drug Encapsulation

Caption: A typical workflow for the preparation of drug-loaded liposomes using the thin-film hydration method.

Logical Relationship of this compound Properties and Applications

Caption: The relationship between the structural domains of this compound, its resulting properties, and its applications in drug delivery.

References

An In-depth Technical Guide to DSPE-Glutaric Acid for Nanoparticle and Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), commonly known as DSPE-glutaric acid, is an amphiphilic phospholipid derivative that has garnered significant attention in the field of nanomedicine. Its unique structure, featuring a hydrophobic tail composed of two stearic acid chains and a hydrophilic head group terminating in a carboxylic acid, makes it a versatile component for the formulation of various nanoparticles, including liposomes and micelles.[1][][3] This terminal carboxyl group provides a convenient handle for the conjugation of targeting ligands, drugs, and other molecules, enabling the development of sophisticated drug delivery systems.

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its applications in constructing nanoparticles for targeted and pH-responsive drug delivery. The document details experimental protocols, presents quantitative data from relevant studies, and visualizes key concepts to serve as a valuable resource for researchers in the field.

Physicochemical Properties of this compound

This compound is a white to off-white solid with a molecular weight of approximately 862.2 g/mol .[4] Its amphiphilic nature drives its self-assembly in aqueous solutions to form bilayer structures, which are the basis for liposomes and other nanoparticle formulations.[5] The glutaric acid moiety imparts a negative surface charge to the nanoparticles at physiological pH, which can influence their stability and interaction with biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C46H88NO11P | |

| Molecular Weight | 862.2 g/mol | |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in organic solvents like chloroform | General knowledge |

| Self-Assembly | Forms bilayers in aqueous solutions |

Synthesis and Nanoparticle Formulation

Experimental Protocol: General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

Glutaric anhydride

-

Triethylamine (TEA) or another suitable base

-

Anhydrous dichloromethane (DCM) or chloroform

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol gradient)

Procedure:

-

Dissolve DSPE and a molar excess (e.g., 1.5 equivalents) of glutaric anhydride in anhydrous DCM or chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a slight molar excess of TEA to the reaction mixture to act as a base catalyst.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to isolate the this compound.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Experimental Protocol: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes.

Materials:

-

This compound

-